molecular formula C7H15NOS B6227853 [(3-methoxythiolan-3-yl)methyl](methyl)amine CAS No. 1785081-19-7

[(3-methoxythiolan-3-yl)methyl](methyl)amine

Cat. No.: B6227853
CAS No.: 1785081-19-7
M. Wt: 161.3
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Description

(3-methoxythiolan-3-yl)methylamine is a chemical compound with the molecular formula C7H15NOS. It is also known by its IUPAC name, 1-(3-methoxytetrahydrothiophen-3-yl)-N-methylmethanamine . This compound is characterized by the presence of a thiolane ring, a methoxy group, and a methylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of (3-methoxythiolan-3-yl)methylamine involves several steps. One common method includes the reaction of 3-methoxythiolan-3-ylmethanol with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often incorporate advanced techniques like automated reaction monitoring and optimization to enhance yield and purity.

Chemical Reactions Analysis

(3-methoxythiolan-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the methylamine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-methoxythiolan-3-yl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity and functional groups are leveraged to create products with specific properties.

Mechanism of Action

The mechanism of action of (3-methoxythiolan-3-yl)methylamine involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the methylamine group can interact with amine receptors, while the thiolane ring may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

(3-methoxythiolan-3-yl)methylamine can be compared to other similar compounds, such as:

    [(3-methoxytetrahydrothiophen-3-yl)methyl]amine: This compound lacks the methyl group on the amine, which may affect its reactivity and biological activity.

    [(3-methoxythiolan-3-yl)methyl]amine: Similar to the first compound but without the methyl group on the amine, leading to differences in its chemical behavior and applications.

    (3-methoxythiolan-3-yl)methylamine: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Properties

CAS No.

1785081-19-7

Molecular Formula

C7H15NOS

Molecular Weight

161.3

Purity

95

Origin of Product

United States

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